



Protocol for Recombinant Cyclophilin B Expression and Purification

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Compound of Interest		
Compound Name:	cyclophilin B	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression of recombinant human **Cyclophilin B** (CypB) in Escherichia coli and its subsequent purification. The described methods are intended to yield high-purity CypB suitable for structural and functional studies, as well as for use in drug development assays.

Introduction

Cyclophilin B (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPlase) family, is a ubiquitously expressed protein primarily located in the endoplasmic reticulum.[1] It plays a crucial role in protein folding and trafficking.[1] Extracellularly, CypB is involved in cell-cell communication and inflammatory signaling.[2] Given its association with various diseases, including cancer and viral infections, recombinant CypB is a valuable tool for research and drug development.[1] This protocol details the expression of N-terminally His-tagged human CypB in E. coli and a multi-step purification process to achieve high purity.

Materials and Reagents

- E. coli strain BL21(DE3)
- Expression plasmid containing the human CypB gene with an N-terminal 6xHis-tag (e.g., pET vector series)



- Luria-Bertani (LB) broth and agar
- Ampicillin (or other appropriate antibiotic)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA Agarose resin
- Ion Exchange Buffers (e.g., Buffer A: 20 mM Tris-HCl, pH 8.0; Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
- Size Exclusion Chromatography Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- BCA Protein Assay Kit
- SDS-PAGE reagents
- Coomassie Brilliant Blue stain

Experimental Protocols Expression of Recombinant Cyclophilin B

This protocol describes the expression of His-tagged CypB in the E. coli BL21(DE3) strain.

1.1. Transformation:

- Thaw a vial of competent E. coli BL21(DE3) cells on ice.
- Add 1-5 μ L of the CypB expression plasmid to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45-60 seconds.



- Immediately transfer the tube to ice for 2 minutes.
- Add 900 μL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100 μL of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin).
- Incubate the plate overnight at 37°C.

1.2. Culture Growth and Induction:

- Inoculate a single colony from the LB plate into 50 mL of LB broth with the selective antibiotic.
- Grow overnight at 37°C with shaking at 200 rpm.
- The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
- Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

1.3. Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant Cyclophilin B

This protocol employs a three-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for polishing.

2.1. Cell Lysis:



- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble His-tagged CypB.
- 2.2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.
- Load the cleared lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[3]
- Elute the His-tagged CypB with 5-10 column volumes of Elution Buffer.[3]
- Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the purified CypB.
- 2.3. Ion-Exchange Chromatography (IEX):
- The pooled fractions from IMAC should be buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
- Load the sample onto an equilibrated anion exchange column (e.g., Q-Sepharose).
- Wash the column with the low-salt buffer.
- Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
- Collect fractions and analyze by SDS-PAGE for the presence of CypB. Pool the fractions containing the protein of interest.
- 2.4. Size-Exclusion Chromatography (SEC):
- Concentrate the pooled fractions from IEX.



- Equilibrate a size-exclusion column (e.g., Superdex 75) with SEC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
- Load the concentrated protein sample onto the column.
- Elute the protein with the SEC buffer. CypB is expected to elute at a volume corresponding to its molecular weight of approximately 21-23 kDa.[4][5]
- Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.

Data Presentation

Table 1: Summary of Recombinant Cyclophilin B Properties

Parameter	Value	Reference
Expression Host	E. coli BL21(DE3)	[6]
Molecular Weight (predicted)	~21.2 kDa (human)	[2][7]
Molecular Weight (with Histag)	~22-23 kDa	[5]
Purity (post-purification)	>95% (SDS-PAGE)	[2][4][8]
Final Concentration	~1 mg/mL	[1][2]
Specific Activity	>1,000 nmol/min/mg	[7][8]

Table 2: Representative Purification Table for Recombinant Cyclophilin B

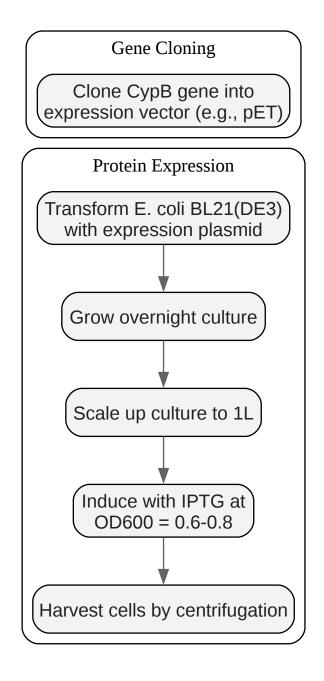


Purification Step	Total Protein (mg)	Total Activity (units)	Specific Activity (units/mg)	Yield (%)	Purification Fold
Crude Lysate	200	20,000	100	100	1
IMAC (Ni- NTA)	20	18,000	900	90	9
Ion Exchange	15	16,200	1080	81	10.8
Size Exclusion	12	15,390	1282.5	77	12.8

Note: The values in this table are representative and may vary depending on the specific experimental conditions. The calculations for the purification table are based on standard formulas.[9][10][11]

Visualization of Workflows and Pathways

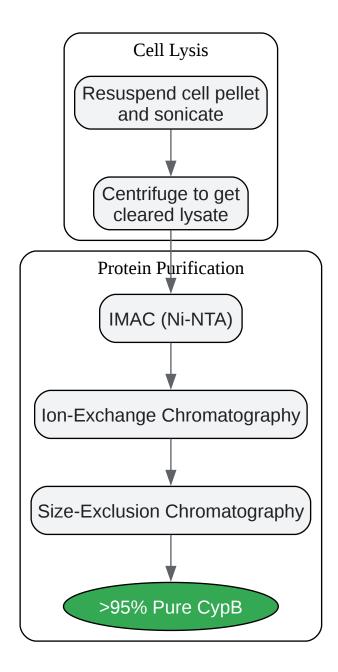




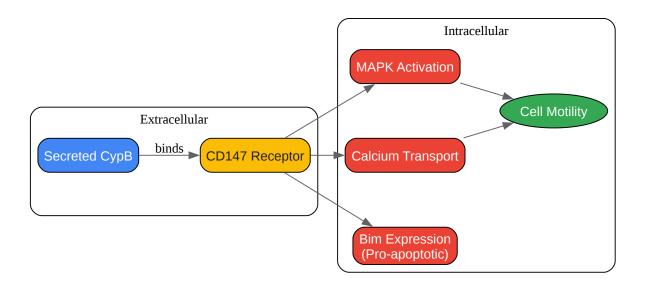
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Caption: Workflow for the expression of recombinant Cyclophilin B.









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